molecular formula C6H9N5O2 B014844 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine CAS No. 70700-44-6

4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine

Cat. No.: B014844
CAS No.: 70700-44-6
M. Wt: 183.17 g/mol
InChI Key: WQJLLOCUCJRMMW-UHFFFAOYSA-N
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Description

6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol is a heterocyclic compound with a pyrimidine ring structure This compound is notable for its unique combination of functional groups, including an amino group, a dimethylamino group, a nitroso group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of Functional Groups: The amino and dimethylamino groups can be introduced through nucleophilic substitution reactions using suitable amines. The nitroso group can be introduced via nitration reactions, and the hydroxyl group can be added through hydroxylation reactions.

Industrial Production Methods

Industrial production of 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electron donation, and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-thiouracil: Similar in structure but contains a sulfur atom instead of a nitroso group.

    2-Amino-6-fluorobenzoic acid: Contains a fluorine atom and a carboxylic acid group, differing in structure and reactivity.

    4,5-Bis(dimethylamino)quinoline: Contains a quinoline ring and two dimethylamino groups, differing in ring structure.

Uniqueness

6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol is unique due to its combination of functional groups and the resulting chemical reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-amino-2-(dimethylamino)-5-nitroso-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O2/c1-11(2)6-8-4(7)3(10-13)5(12)9-6/h1-2H3,(H3,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJLLOCUCJRMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=O)N1)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220972
Record name 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol
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Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70700-44-6
Record name 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol
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Record name 70700-44-6
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Record name 6-Amino-2-(dimethylamino)-5-nitroso-4-pyrimidinol
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Record name 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine [for Determination of Co(III), Fe(II)]
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Record name 6-AMINO-2-(DIMETHYLAMINO)-5-NITROSO-4-PYRIMIDINOL
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